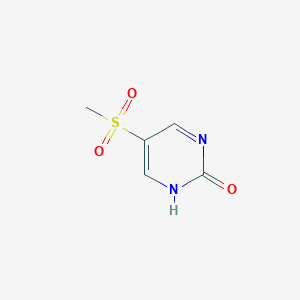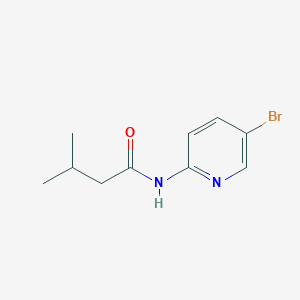![molecular formula C9H13NOS B7590488 1-[(4S)-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl]-N-methylmethanamine](/img/structure/B7590488.png)
1-[(4S)-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl]-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4S)-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl]-N-methylmethanamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and is a potent inhibitor of Bruton's tyrosine kinase (BTK), which is a key enzyme in the B-cell receptor signaling pathway.
Mechanism of Action
The mechanism of action of 1-[(4S)-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl]-N-methylmethanamine involves the inhibition of BTK, which is a key enzyme in the B-cell receptor signaling pathway. BTK plays a crucial role in the activation of B-cells, which are involved in the immune response. Inhibition of BTK by TAK-659 leads to the suppression of B-cell activation and proliferation, which can result in the inhibition of tumor growth.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, 1-[(4S)-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl]-N-methylmethanamine has also been studied for its biochemical and physiological effects. It has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. TAK-659 has also been found to be highly selective for BTK, with minimal off-target effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[(4S)-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl]-N-methylmethanamine in lab experiments is its high potency and selectivity for BTK. This allows for the specific targeting of B-cells and can result in more precise and effective results. However, one of the limitations of using TAK-659 is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 1-[(4S)-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl]-N-methylmethanamine. One area of focus is the development of more potent and selective BTK inhibitors that can be used in the treatment of B-cell malignancies. Another area of interest is the investigation of the potential use of TAK-659 in the treatment of other diseases, such as autoimmune disorders and inflammatory conditions. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Synthesis Methods
The synthesis of 1-[(4S)-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl]-N-methylmethanamine has been reported in several studies. One of the most common methods involves the reaction of 4-chloro-6,7-dihydrothieno[3,2-c]pyridine with methylamine in the presence of a palladium catalyst. The resulting intermediate is then treated with L-proline to obtain the final product.
Scientific Research Applications
1-[(4S)-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl]-N-methylmethanamine has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of BTK, which plays a crucial role in the development and progression of several B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of these malignancies.
properties
IUPAC Name |
1-[(4S)-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-10-6-8-7-3-5-12-9(7)2-4-11-8/h3,5,8,10H,2,4,6H2,1H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBIRCYOVUUDGG-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1C2=C(CCO1)SC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H]1C2=C(CCO1)SC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4S)-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl]-N-methylmethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Fluorophenyl)methyl-propan-2-ylamino]propan-1-ol](/img/structure/B7590406.png)
![2-[(2,5-Difluorophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7590407.png)
![1-(1,3,4,6,7,8,9,9a-Octahydropyrido[1,2-a]pyrazin-2-yl)-2-methoxyethanone](/img/structure/B7590409.png)






![3-Tert-butylimidazo[1,2-a]pyrimidine](/img/structure/B7590467.png)

![1-[(2-Methoxyphenyl)methyl]-5-methyltetrazole](/img/structure/B7590492.png)
![4'-Hydroxy-[1,1'-biphenyl]-2-ethanol](/img/structure/B7590497.png)
